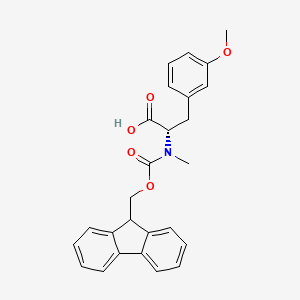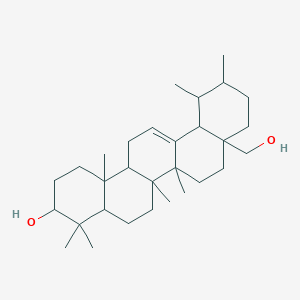
2-(6-Aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Aminopurin-9-yl)-5-(fluorometil)oxolano-3,4-diol es un compuesto sintético que combina una base de purina con una unidad de azúcar modificada.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(6-Aminopurin-9-yl)-5-(fluorometil)oxolano-3,4-diol generalmente implica los siguientes pasos:
Formación de la base de purina: La base de purina, 6-aminopurina, se sintetiza a través de una serie de reacciones a partir de precursores más simples.
Unión del grupo fluorometilo: El grupo fluorometilo se introduce utilizando un agente fluorante en condiciones controladas.
Formación del anillo oxolano: El anillo oxolano se forma a través de una reacción de ciclización, que a menudo implica un precursor de azúcar.
Acoplamiento final: La base de purina y la unidad de azúcar modificada se acoplan entre sí bajo condiciones de reacción específicas para formar el compuesto final.
Métodos de producción industrial
La producción industrial de 2-(6-Aminopurin-9-yl)-5-(fluorometil)oxolano-3,4-diol implica la ampliación de las rutas sintéticas mencionadas anteriormente. Esto normalmente requiere la optimización de las condiciones de reacción, el uso de catalizadores eficientes y la implementación de técnicas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(6-Aminopurin-9-yl)-5-(fluorometil)oxolano-3,4-diol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: El grupo fluorometilo puede ser sustituido por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como la azida de sodio o los tioles.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en lugar del grupo fluorometilo.
Aplicaciones Científicas De Investigación
2-(6-Aminopurin-9-yl)-5-(fluorometil)oxolano-3,4-diol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus interacciones con el ADN y el ARN, ya que puede actuar como una sonda fluorescente.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico, particularmente en los tratamientos antivirales y contra el cáncer.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como la fluorescencia mejorada.
Mecanismo De Acción
El mecanismo de acción de 2-(6-Aminopurin-9-yl)-5-(fluorometil)oxolano-3,4-diol implica su interacción con moléculas biológicas:
Dianas moleculares: El compuesto se dirige a los ácidos nucleicos, uniéndose al ADN y al ARN a través de enlaces de hidrógeno e interacciones de apilamiento.
Vías implicadas: Puede interferir con los procesos de replicación y transcripción, lo que lleva a posibles efectos terapéuticos en aplicaciones antivirales y contra el cáncer.
Comparación Con Compuestos Similares
Compuestos similares
2-Aminopurina: Un isómero estructural de la adenina, utilizado como sonda fluorescente.
5-Fluorouracilo: Un agente anticancerígeno que se incorpora al ARN y al ADN, interrumpiendo su función.
Aciclovir: Un fármaco antiviral que se dirige a la ADN polimerasa viral.
Singularidad
2-(6-Aminopurin-9-yl)-5-(fluorometil)oxolano-3,4-diol es único debido a su combinación de una base de purina con una unidad de azúcar modificada con fluorometilo. Esta estructura confiere propiedades específicas, como una fluorescencia mejorada y posibles aplicaciones terapéuticas, que lo distinguen de otros compuestos similares.
Propiedades
Fórmula molecular |
C10H12FN5O3 |
|---|---|
Peso molecular |
269.23 g/mol |
Nombre IUPAC |
2-(6-aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12FN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14) |
Clave InChI |
QPVLKMICBYRPSX-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CF)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



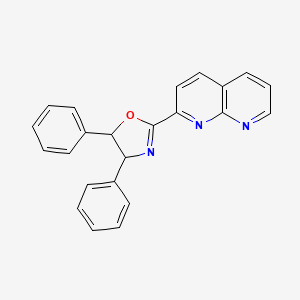

![1-(2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504742.png)
![3-methyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12504745.png)
![4,7-Bis(4-(tert-butyl)phenyl)-2-isobutyl-2H-benzo[d][1,2,3]triazole](/img/structure/B12504747.png)
![2-(2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl}phenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole](/img/structure/B12504754.png)
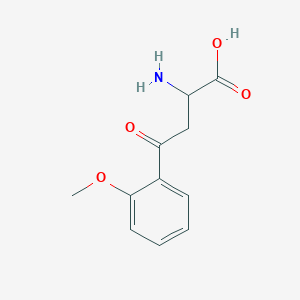
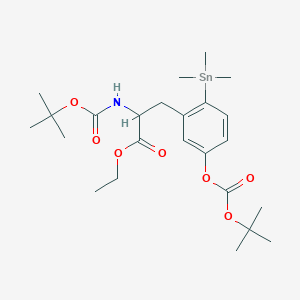
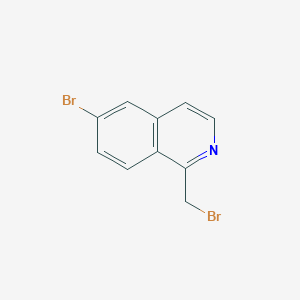

![7-({5-hydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]-4-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-1-(2-hydroxy-6-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}hept-5-en-2-yl)-3a,3b,6,6-tetramethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-9a-carbaldehyde](/img/structure/B12504780.png)
